2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2-diisobutylcarbamoyl-cyclohexanecarboxylic acid follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of a cyclohexane ring system substituted with both a carboxylic acid group and a carbamoyl group bearing two isobutyl substituents. The compound's molecular formula is established as C₁₆H₂₉NO₃, corresponding to a molecular weight of 283.41 grams per mole.
The structural identification of this compound reveals a complex molecular architecture characterized by multiple functional groups arranged around a central cyclohexane framework. The Simplified Molecular Input Line Entry System representation, expressed as O=C(C1C(C(N(CC(C)C)CC(C)C)=O)CCCC1)O, provides a detailed description of the connectivity between atoms within the molecule. The molecule contains two distinct carbonyl functionalities: one carboxylic acid group and one tertiary amide group, both attached to adjacent carbon atoms on the cyclohexane ring.
The stereochemical considerations for this compound are significant, as the cyclohexane ring system can adopt various conformational states. The presence of bulky substituents, particularly the diisobutylcarbamoyl group, influences the preferred conformational arrangements and overall molecular geometry. Research into similar cyclohexane derivatives has demonstrated that such structural features can significantly impact both chemical reactivity and biological activity patterns.
Properties
IUPAC Name |
2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOLLYQYUEDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333257 | |
| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332394-38-4 | |
| Record name | 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Cyclohexanecarboxylic Acid
A common method for preparing this compound starts with cyclohexanecarboxylic acid, which can be synthesized from benzoic acid through hydrogenation processes. This method typically involves:
- Starting Material : Benzoic acid
- Catalyst : Aryl hydrogenation catalysts such as rhodium or ruthenium compounds supported on solid materials.
- Conditions : The reaction is conducted in the presence of hydrogen gas and a solvent, often a tertiary cyclic amide.
The hydrogenation process can be summarized as follows:
- Hydrogenation of Benzoic Acid : The benzene ring of benzoic acid is hydrogenated to form cyclohexanecarboxylic acid.
- Further Hydrogenation : The carboxylic acid group can then be hydrogenated to yield hydroxymethylcyclohexane compounds.
This two-step process is efficient in producing the desired cyclohexanecarboxylic acid derivatives.
Synthesis from Diisobutylamine
Another preparation method involves the reaction of cyclohexanecarboxylic acid with diisobutylamine:
- Reagents : Cyclohexanecarboxylic acid and diisobutylamine.
- Conditions : Typically performed under reflux conditions with appropriate solvents.
The reaction proceeds as follows:
- Formation of Carbamoyl Group : The amine reacts with the carboxylic acid to form the corresponding carbamoyl derivative.
- Purification : The product is purified through recrystallization or chromatography.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Conditions |
|---|---|---|---|
| Hydrogenation | Benzoic Acid | Hydrogenate to cyclohexanecarboxylic acid | Aryl hydrogenation catalysts |
| Synthesis from Diisobutylamine | Cyclohexanecarboxylic Acid + Diisobutylamine | Carbamoylation reaction | Reflux in appropriate solvents |
Chemical Reactions Analysis
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that yield biologically active compounds.
Synthesis of Antidiabetic Drugs
One notable application is in the synthesis of D-phenylalanine derivatives, which are known for their antidiabetic properties. The compound facilitates the formation of these derivatives by serving as a key intermediate, enhancing the efficiency and selectivity of the synthesis process. For instance, a method described in European Patent EP0814073B1 highlights the use of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid in producing high-purity trans forms of cyclohexanecarboxylic acids, which are crucial for developing effective antidiabetic medications .
Pesticide Development
Another significant application lies in the field of agrochemicals, specifically in the development of pesticides. The compound's ability to act as an intermediate allows for the creation of various pesticide formulations that are essential for agricultural practices.
Case Study: Agrochemical Formulations
Research indicates that derivatives of cyclohexanecarboxylic acids can be modified to enhance their efficacy as pesticides. The structural versatility provided by this compound enables chemists to design compounds with improved biological activity against pests while minimizing environmental impact .
Materials Science Applications
In addition to its roles in medicinal chemistry and agrochemicals, this compound has potential applications in materials science, particularly in the development of liquid crystals.
Liquid Crystal Intermediates
The compound can be employed as an intermediate in synthesizing liquid crystal materials, which are vital for display technologies and other electronic applications. The ability to manipulate its chemical structure allows researchers to tailor properties such as thermal stability and optical characteristics, making it a valuable component in advanced material formulations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various downstream effects, depending on the enzyme or receptor involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Chemical and Physical Properties
Table 2: Hypothesized Property Comparisons
| Property | This compound | Cyclohexanecarboxylic acid | 2-Benzamidocyclohexanecarboxylic acid |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 142 g/mol | 233 g/mol |
| LogP (Lipophilicity) | High (branched alkyl groups) | Low | Moderate (amide group) |
| Aqueous Solubility | Low | High | Moderate |
| Enzyme Inhibition (IC₅₀) | Not reported (hypothesized <10 µM) | >100 µM | ~5 µM |
Biological Activity
2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid (CAS No. 332394-38-4) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H29NO3
- Molecular Weight : 283.42 g/mol
This compound features a cyclohexane ring substituted with diisobutylcarbamoyl and carboxylic acid groups, which contribute to its unique reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with notable IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
| MCF-7 | 5.00 |
These results suggest that the compound may effectively inhibit tumor growth, particularly in lung and breast cancer models.
Case Study 1: Antitumor Efficacy
A study examining the effects of this compound on lung cancer cells revealed that treatment led to a significant reduction in cell viability. The mechanism involved the induction of apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 12 |
| E. coli | 15 |
These findings indicate that this compound possesses selective antibacterial properties, particularly effective against Gram-positive bacteria.
Case Study 2: Antimicrobial Properties
A focused investigation on the antimicrobial effects against clinical isolates of Staphylococcus aureus found that the compound not only inhibited bacterial growth but also disrupted biofilm formation. This suggests potential applications in treating resistant bacterial infections.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its structural features enable it to influence various biochemical pathways, including enzyme inhibition and modulation of cellular processes.
Pharmacokinetics and Bioavailability
Research indicates that compounds with similar structures may exhibit favorable pharmacokinetic profiles, suggesting good bioavailability for this compound. Its chemical properties may facilitate absorption and distribution within biological systems.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique structure and reactivity, which contribute to its distinct biological activities. This makes it a valuable candidate for further research in medicinal chemistry.
Q & A
Q. Table 1. Preliminary SAR Data for Selected Derivatives
| Derivative | R-Group Modification | Apoptosis IC50 (μM) |
|---|---|---|
| Parent | None | 12.3 ± 1.2 |
| Derivative A | tert-Butyl carbamoyl | 8.9 ± 0.8 |
| Derivative B | Phenyl carbamoyl | 22.1 ± 3.1 |
Data Contradiction Analysis
Q. How to address discrepancies in reported caspase-3 activation thresholds across studies?
- Root Cause Analysis :
- Cell Line Variability : Caspase-3 expression levels differ between HeLa (high basal activity) vs. primary lymphocytes.
- Dosage-Dependent Effects : Sub-optimal concentrations (<5 μM) may induce partial cleavage. Standardize dosing using EC50 curves.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
